(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3,5-dimethylisoxazol-4-yl)phenyl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3,5-dimethylisoxazol-4-yl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an isoxazole ring, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3,5-dimethylisoxazol-4-yl)phenyl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Coupling Reactions: The final assembly of the compound through coupling reactions, often using peptide coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or isoxazole rings.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other bioactive compounds.
Biology
In biological research, it may serve as a probe or a ligand in studies involving protein interactions or enzyme activity.
Medicine
Potential medical applications could include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group and are commonly used in peptide synthesis.
Isoxazole Derivatives: Compounds with the isoxazole ring structure, which are often studied for their biological activity.
Phenylpropanoic Acids: A class of compounds with similar backbone structures, used in various chemical and biological applications.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3,5-dimethylisoxazol-4-yl)phenyl)propanoic acid lies in its combination of structural features, which may confer specific reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C29H26N2O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H26N2O5/c1-17-27(18(2)36-31-17)20-13-11-19(12-14-20)15-26(28(32)33)30-29(34)35-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,25-26H,15-16H2,1-2H3,(H,30,34)(H,32,33) |
InChI Key |
GRGGJSHXLHVROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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